molecular formula C2H4O<br>CH3CHO<br>CH3CHO<br>C2H4O B116499 Acetaldehyde CAS No. 75-07-0

Acetaldehyde

Cat. No. B116499
CAS RN: 75-07-0
M. Wt: 44.05 g/mol
InChI Key: IKHGUXGNUITLKF-UHFFFAOYSA-N
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Description

Acetaldehyde, also known as ethanal, is an organic chemical compound with the formula CH3CHO . It is a colorless liquid or gas that boils near room temperature . Acetaldehyde is one of the most important aldehydes, occurring widely in nature and being produced on a large scale in industry . It occurs naturally in coffee, bread, and ripe fruit, and is produced by plants . It is also produced by the partial oxidation of ethanol by the liver enzyme alcohol dehydrogenase and is a contributing cause of hangover after alcohol consumption .


Synthesis Analysis

Acetaldehyde is used as a starting material in the synthesis of 1-butanol (n-butyl alcohol), ethyl acetate, perfumes, flavorings, aniline dyes, plastics, synthetic rubber, and other chemical compounds . It has been manufactured by the hydration of acetylene and by the oxidation of ethanol (ethyl alcohol) . The dominant process for the manufacture of acetaldehyde is the Wacker process, which catalyzes the oxidation of ethylene to acetaldehyde .


Molecular Structure Analysis

The molecular structure of acetaldehyde is CH3CHO . It has a trigonal planar (sp2) shape at C1 and a tetrahedral (sp3) shape at C2 .


Chemical Reactions Analysis

Acetaldehyde is highly reactive and undergoes numerous condensation, addition, and polymerization reactions . It can form adducts leading to DNA damage and alter protein activity and/or function .


Physical And Chemical Properties Analysis

Acetaldehyde is a flammable liquid with a pungent, fruity smell . It has a boiling point of 20.2°C and a melting point of -123.5°C . It is highly reactive, especially with alcohol and acid to form more complex compounds .

Scientific Research Applications

1. Topical Applications and Carcinogenic Effects

Ethanol, often used in products with direct exposure to human skin, has raised concerns about its safety, particularly its carcinogenic effects when orally consumed. Acetaldehyde, a metabolite of ethanol, is implicated in these concerns. Topically applied ethanol may not significantly increase the risk of skin cancer, but limited and conflicting evidence suggests a possible link between acetaldehyde produced from ethanol use in oral cavity products and oral cancer. This highlights the need for independent studies focused on the chronic toxic effects of ethanol and acetaldehyde, particularly in children and individuals with genetic deficiencies in ethanol metabolism (Lachenmeier, 2008).

2. Chemical Equilibria in Acetaldehyde Mixtures

Acetaldehyde, an intermediate in the chemical industry, forms oligomers when mixed with water. A study using quantitative 1H- and 13C-NMR spectroscopy explored the chemical equilibria in mixtures of acetaldehyde and water at varying temperatures and concentrations. This research provides valuable insights for industries utilizing acetaldehyde in aqueous solutions (Scheithauer et al., 2015).

3. Acetaldehyde Production in Microbial Biosynthesis

In microbial biosynthesis, acetaldehyde is a valuable product used by the chemical industry. A study on Zymomonas mobilis, an ethanologenic microorganism, aimed to improve acetaldehyde synthesis. By engineering its aerobic metabolism, researchers achieved higher acetaldehyde yields, demonstrating the potential of Z. mobilis as an industrial acetaldehyde producer (Kalnenieks et al., 2019).

4. Acetaldehyde in Squamous Epithelium Carcinogenesis

Acetaldehyde causes various DNA damages, including adducts and strand breaks, central to carcinogenesis in the squamous epithelium. Its production, increased by alcohol metabolism, is associated with a higher risk of squamous cell carcinomas in the upper aerodigestive tract. This underlines the need for further research on acetaldehyde-mediated DNA damage and repair pathways (Mizumoto et al., 2017).

5. Acetaldehyde as an Environmental Pollutant

Acetaldehyde, recognized as an organic environmental pollutant, necessitates the development of sensitive, rapid, and low-cost detection methods. A novel self-powered acetaldehyde sensor, inspired by biological principles, demonstrates significant potential in aqueous acetaldehyde detection, offering practical applications in water resource protection and quality control (Zhang, Zhou, & Dong, 2012).

6. Acetaldehyde in Food and Beverage Industry

Acetaldehyde, a naturally occurring compound in foods and beverages, has implications for flavor development and potential health risks. Studies assessing its concentration in different beverages and its impact on flavor and health outcomes are essential for regulatory measures and consumer safety (Paiano et al., 2014).

Safety And Hazards

Prolonged or high-level exposure to acetaldehyde can lead to harmful effects on the human body, including respiratory issues, skin irritation, and severe eye irritation . In some cases, it is considered a potential carcinogen . It is also classified as a potential occupational carcinogen .

Future Directions

Recent research has focused on the formation, stabilization, and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene . Another study unraveled the electrocatalytic reduction mechanism of enols on copper in aqueous media . These studies provide insights into the role of acetaldehyde in forming essential building blocks that are fundamental for the emergence of terrestrial life and how genetics influence aldehyde toxicity and aldehyde metabolism .

properties

IUPAC Name

acetaldehyde
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InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3
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InChI Key

IKHGUXGNUITLKF-UHFFFAOYSA-N
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Canonical SMILES

CC=O
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Molecular Formula

C2H4O, Array, CH3CHO
Record name ACETALDEHYDE
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Related CAS

9002-91-9
Record name Acetaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID5039224
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Molecular Weight

44.05 g/mol
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Physical Description

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor.
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Boiling Point

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F
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Flash Point

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F
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Solubility

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible
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Density

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79
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Vapor Density

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52
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Vapor Pressure

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg
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Mechanism of Action

The present review updates the relationship between acetaldehyde and parkinsonism with a specific focus on the role of P450 system and CYP 2E1 isozyme particularly. We have indicated that acetaldehyde is able to enhance the parkinsonism induced in mice by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin able to damage the nigrostriatal dopaminergic pathway. Similarly diethyldithiocarbamate, the main metabolite of disulfiram, a drug widely used to control alcoholism, diallylsulfide (DAS) and phenylisothiocyanate also markedly enhance the toxin-related parkinsonism. All these compounds are substrate/inhibitors of CYP450 2E1 isozyme. The presence of CYP 2E1 has been detected in the dopamine (DA) neurons of rodent Substantia Nigra (SN), but a precise function of the enzyme has not been elucidated yet. By treating CYP 2E1 knockout (KO) mice with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, the SN induced lesion was significantly reduced when compared with the lesion observed in wild-type animals. Several in vivo and in vitro studies led to the conclusion that CYP 2E1 may enhance the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in mice by increasing free radical production inside the dopaminergic neurons. Acetaldehyde is a good substrate for CYP 2E1 enzyme as the other substrate-inhibitors and by this way may facilitate the susceptibility of dopaminergic neurons to toxic events. The literature suggests that ethanol and/or disulfiram may be responsible for toxic parkinsonism in human and it indicates that basal ganglia are the major targets of disulfiram toxicity. A very recent study reports that there are a decreased methylation of the CYP 2E1 gene and increased expression of CYP 2E1 mRNA in Parkinson's disease (PD) patient brains. This study suggests that epigenetic variants of this cytochrome contribute to the susceptibility, thus confirming multiples lines of evidence which indicate a link between environmental toxins and PD., ... The overall focus of this review is on acetaldehyde and its direct and indirect effects on the nuclear and mitochondrial genome. We first consider different acetaldehyde-DNA adducts, including a critical assessment of the evidence supporting a role for acetaldehyde-DNA adducts in alcohol related carcinogenesis, and consideration of additional data needed to make a conclusion. We also review recent data on the role of the Fanconi anemia DNA repair pathway in protecting against acetaldehyde genotoxicity and carcinogenicity, as well as teratogenicity. We also review evidence from the older literature that acetaldehyde may impact the genome indirectly, via the formation of adducts with proteins that are themselves critically involved in the maintenance of genetic and epigenetic stability. Finally, we note the lack of information regarding acetaldehyde effects on the mitochondrial genome, which is notable since aldehyde dehydrogenase 2 (ALDH2), the primary acetaldehyde metabolic enzyme, is located in the mitochondrion, and roughly 30% of East Asian individuals are deficient in ALDH2 activity due to a genetic variant in the ALDH2 gene. In summary, a comprehensive understanding of all of the mechanisms by which acetaldehyde impacts the function of the genome has implications not only for alcohol and cancer, but types of alcohol related pathologies as well., This study examines the effects of the ethanol metabolite, acetaldehyde, on the clinically relevant drug transporter, PEPT1. The metabolism of ethanol and the following acetaldehyde formation is thought to modulate the uptake capacity of PEPT1 within the gastrointestinal tract for a variety of clinically important peptidomimetic drug compounds. Glycylsarcosine ([(3)H]-GlySar), a nonhydrolysable PEPT1 specific substrate was used ... . In vitro uptake studies were performed in the Caco-2 and Chinese hamster ovary (CHO)-hPEPT1 cell models, measuring cellular uptake of labeled compound against increasing levels of unlabeled compound in the presence of acetaldehyde. In vivo absorption of [(3)H]-GlySar was measured in male Sprague-Dawley rats that were treated with oral dose of ethanol/disulfiram (5 g/kg / 100 mg/kg) for 6 days. These results were compared to control rats treated with saline, ethanol alone or disulfiram alone. In vitro uptake of [(3)H]-GlySar in CHO-hPEPT1 cells treated with 1 mM acetaldehyde was significantly decreased (p < 0.05) as compared to untreated controls. The uptake of [(3)H]-GlySar in Caco-2 cell monolayers treated with 1 mM acetaldehyde was also significantly decreased as compared to the untreated control cells. In vivo absorption of [(3)H]-GlySar in ethanol treated rats, as measured by AUC(0-12 hours) were decreased by approximately 50% versus the control rat group. /It was concluded/ ... that acetaldehyde significantly modulates PEPT1 function and, thereby, affects drug bioavailability. ..., Six transient receptor potential (TRP) ion channels expressed in the sensory afferents play an important role as body thermosensors and also as peripheral pain detectors. ... Human and mouse TRPA1 are activated by acetaldehyde, an intermediate substance of ethanol metabolism, in the HEK293T cell heterologous expression system and in cultured mouse trigeminal neurons. Acetaldehyde failed to activate other temperature-sensitive TRP channels expressed in sensory neurons. TRPA1 antagonists camphor and gadolinium, and a general TRP blocker ruthenium red inhibited TRPA1 activation by acetaldehyde. Camphor, gadolinium and ruthenium red also suppressed the acute nociceptive behaviors induced by the intradermal administration of acetaldehyde into the mouse footpads. Intradermal co-application of prostaglandin E2 and acetaldehyde greatly potentiated the acetaldehyde-induced nociceptive responses, and this effect was reversed by treatment with the TRPA1 antagonist camphor. These results suggest that acetaldehyde causes nociception via TRPA1 activation. /The/ data may also help elucidate the mechanisms underlying acetaldehyde-related pathological symptoms such as hangover pain., For more Mechanism of Action (Complete) data for ACETALDEHYDE (6 total), please visit the HSDB record page.
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Product Name

Acetaldehyde

Color/Form

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F)

CAS RN

75-07-0
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Melting Point

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F
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Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
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1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
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Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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Yield
68%
Yield
5%
Yield
14%

Synthesis routes and methods IV

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde
Reactant of Route 2
Acetaldehyde
Reactant of Route 3
Acetaldehyde
Reactant of Route 4
Acetaldehyde
Reactant of Route 5
Acetaldehyde
Reactant of Route 6
Acetaldehyde

Citations

For This Compound
445,000
Citations
CS Lieber - Biochemical Society Transactions, 1988 - europepmc.org
… In cultured myofibroblasts, acetaldehyde stimulates collagen production. The acetaldehyde-protein adducts stimulate the production of antibodies directed against the …
Number of citations: 188 europepmc.org
SQ Liu, GJ Pilone - International journal of food science & …, 2000 - Wiley Online Library
… Acetaldehyde is an important aroma compound in wine. This article first reviews the … of acetaldehyde, then the effects of sulphur dioxide on acetaldehyde and effects of acetaldehyde on …
Number of citations: 383 ifst.onlinelibrary.wiley.com
J Kurkivuori, V Salaspuro, P Kaihovaara, K Kari… - Oral oncology, 2007 - Elsevier
… acetaldehyde, the first metabolite of ethanol is carcinogenic. The role of microbes in the production of acetaldehyde … of normal oral flora to produce acetaldehyde in vitro during ethanol …
Number of citations: 209 www.sciencedirect.com
M Salaspuro - Journal of digestive diseases, 2011 - Wiley Online Library
… associating with enhanced acetaldehyde exposure and markedly … acetaldehyde being a local carcinogen not only in esophageal but also in gastric cancer. Accordingly, acetaldehyde …
Number of citations: 104 onlinelibrary.wiley.com
CJP Eriksson - Alcoholism: Clinical and Experimental …, 2001 - Wiley Online Library
Background : Recent advances in the field of acetaldehyde (AcH) research have raised the need for a comprehensive review on the role of AcH in the actions of alcohol. This update is …
Number of citations: 385 onlinelibrary.wiley.com
H Riveros-Rosas, A Julian-Sanchez… - Metabolism in mammals …, 1997 - researchgate.net
… metabolism, can be oxidized into acetaldehyde through several enzymatic and nonenzymatic … In correspondence, acetaldehyde can also be oxidized into acetate through several …
Number of citations: 149 www.researchgate.net
VL Dellarco - Mutation Research/Reviews in Genetic Toxicology, 1988 - Elsevier
… of acetaldehyde to form DNA-DNA and/or DNA-protein cross-links. Acetaldehyde apparently … This paper will focus on the genotoxicity associated with direct exposure to acetaldehyde. …
Number of citations: 241 www.sciencedirect.com
AI Cederbaum, CS Lieber, E Rubin - Archives of Biochemistry and …, 1974 - Elsevier
… acetaldehyde, which is a highly reactive compound. Low concentrations of acetaldehyde … Inhibition of succinate- and ascorbate-linked oxidation by acetaldehyde correlates with the …
Number of citations: 199 www.sciencedirect.com
MP Salaspuro - Critical reviews in clinical laboratory sciences, 2003 - Taylor & Francis
… acetaldehyde from ethanol. After the ingestion of alcoholic beverages, this results in high local acetaldehyde … In addition, microbes may produce acetaldehyde endogenously without …
Number of citations: 233 www.tandfonline.com
WA Hunt - Alcohol, 1996 - Elsevier
… metabolism of acetaldehyde after ethanol ingestion. Evidence that acetaldehyde is involved … the lack of knowledge of the brain acetaldehyde concentrations required to exert their effects…
Number of citations: 198 www.sciencedirect.com

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